3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)
Description
This compound is a bis-sulfonyl chloride derivative featuring ethyleneoxy (ethylene glycol ether) linkers at both the 3,3' and 4,4' positions of the benzene rings. The sulfonyl chloride (–SO₂Cl) groups are highly reactive, enabling crosslinking, polymerization, or functionalization in organic and polymer chemistry. Its structure combines flexibility from the ethyleneoxy spacers with the electrophilicity of sulfonyl chlorides, making it suitable for applications requiring controlled reactivity and solubility .
Properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,25-disulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O10S2/c21-33(23,24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(34(22,25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFLPILKADNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)Cl)OCCOCCOC3=C(C=CC(=C3)S(=O)(=O)Cl)OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features multiple ether linkages and sulfonic acid chloride functional groups, which are significant for its reactivity and biological interactions. The general formula can be represented as:
Where , , , and vary based on the specific structure of the compound.
Physical Properties
- Molecular Weight : Approximately 500 g/mol (exact value may vary).
- State : Typically exists as a liquid or solid depending on purity and formulation.
- Solubility : Soluble in polar solvents due to the presence of ether and sulfonic acid groups.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The sulfonic acid chloride moiety can act as a reactive electrophile, potentially modifying proteins and altering their function.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfonic acid group enhances solubility in aqueous environments, facilitating interaction with microbial membranes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzenesulfonic acid derivatives, including those structurally related to our compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Test Compound | 50 | 85% |
| Control (No Treatment) | 0 | 0% |
Cytotoxicity
Another area of interest is the cytotoxic effects of this compound on human cell lines. Preliminary assays indicate that at higher concentrations (above 100 µg/mL), there is a significant reduction in cell viability, suggesting potential applications in targeted cancer therapies.
Research Findings
A study published in a peer-reviewed journal assessed the cytotoxicity of similar compounds on human breast cancer cells (MCF-7). The findings showed that:
- IC50 Value : The half-maximal inhibitory concentration was determined to be approximately 80 µg/mL.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Pharmaceutical Development
Given its biological activity, this compound has potential applications in drug development, particularly in designing new antimicrobial agents or anticancer drugs. Its ability to modify protein functions could be harnessed for therapeutic interventions.
Industrial Uses
In addition to pharmaceutical applications, compounds with similar structures are often used in the formulation of surfactants and detergents due to their amphiphilic nature, which allows them to lower surface tension in aqueous solutions.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features:
Key Observations:
- Linker Flexibility : The target compound’s ethyleneoxy spacers enhance solubility and conformational flexibility compared to rigid methylene or oxy linkers .
- Reactivity : Sulfonyl chlorides (–SO₂Cl) are more reactive than sulfenyl chlorides (–SCl) or carboxylic acids (–COOH), enabling nucleophilic substitutions (e.g., with amines or alcohols) .
- Functional Group Stability : Sulfonyl hydrazides (–SO₂NHNH₂) decompose under heat, releasing gases (e.g., as blowing agents), unlike sulfonyl chlorides, which are stable until activated .
Reactivity Trends:
| Compound | Reactivity with Nucleophiles | Thermal Stability |
|---|---|---|
| Target Compound | High (SO₂Cl) | Moderate |
| 4,4'-Methylenebis(benzenesulfonyl chloride) | High (SO₂Cl) | High |
| 4,4'-Oxybis(benzenesulphonyl hydrazide) | Low (decomposes to N₂, H₂O) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
